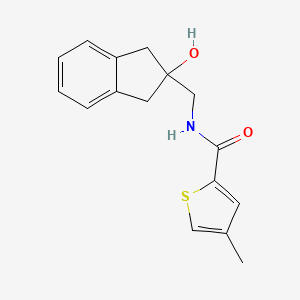

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-methylthiophene-2-carboxamide

Description

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-methylthiophene-2-carboxamide is a synthetic carboxamide derivative featuring a thiophene ring substituted with a methyl group at the 4-position and an N-linked 2-hydroxy-2,3-dihydro-1H-inden-2-ylmethyl moiety. Its structure combines a planar aromatic thiophene core with a bicyclic indenyl group, which may confer unique physicochemical and pharmacological properties. Evidence suggests its exploration in drug discovery contexts, particularly as an inhibitor of biological targets such as the immunoproteasome, where it demonstrated moderate activity (24% inhibition in a specific assay) .

Properties

IUPAC Name |

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-4-methylthiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-11-6-14(20-9-11)15(18)17-10-16(19)7-12-4-2-3-5-13(12)8-16/h2-6,9,19H,7-8,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZGMWFUNWYIQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)NCC2(CC3=CC=CC=C3C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-methylthiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C14H15NOS

- Molecular Weight : 245.35 g/mol

- SMILES Notation :

CC1=CC=CC2=C1C(=C(C=C2)C(=O)N(C)C)O

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.

2. Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest its potential use in treating conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

3. Neuroprotective Activity

Studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by oxidative stress. It appears to modulate pathways involving reactive oxygen species (ROS), thereby preserving cell viability in models of neurodegeneration.

The biological activities of this compound are attributed to its interaction with various molecular targets:

Key Mechanisms Include:

- Inhibition of NF-kB Pathway : The compound inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), a transcription factor that regulates the expression of several pro-inflammatory genes.

- Modulation of Nrf2 Pathway : It activates the Nrf2 pathway, which is essential for cellular defense against oxidative stress.

Case Study 1: Neuroprotective Effects in Animal Models

In a study involving mice subjected to neurotoxic agents, administration of this compound significantly reduced behavioral deficits and neuronal damage compared to control groups. The results indicated a protective effect against dopaminergic neuron loss.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Behavioral Score (Pole Test) | 5.0 ± 0.5 | 8.5 ± 0.7 |

| Neuronal Survival (%) | 50% | 80% |

Case Study 2: Anti-inflammatory Activity in Cell Cultures

In vitro studies using BV2 microglial cells showed that treatment with the compound reduced the release of nitric oxide (NO) and inhibited the expression of inducible nitric oxide synthase (iNOS).

| Treatment Concentration (μM) | NO Release (μM) | iNOS Expression (Fold Change) |

|---|---|---|

| Control | 25 | 1.0 |

| 10 | 15 | 0.6 |

| 50 | 5 | 0.3 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and biological targets. Key comparisons are outlined below:

Heterocyclic Core Modifications

- N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide Structural Difference: Replaces the thiophene ring with a 3,5-dimethylisoxazole moiety. Activity: Exhibited 24% inhibition in the same immunoproteasome assay as the target compound but lower (10%) in a secondary assay . Implication: The isoxazole’s electron-rich nature may alter binding kinetics compared to the thiophene’s sulfur-mediated interactions.

N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide

- Structural Difference : Substitutes the thiophene with a methoxy-substituted benzamide.

- Activity : Reported as a PCSK9 gene expression inhibitor, suggesting a role in atherosclerosis management .

- Implication : The benzamide’s planar aromatic system may enhance DNA or protein interactions compared to thiophene.

Substituent Variations on Thiophene/Indenyl Groups

Nitrothiophene Carboxamides (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide)

- Structural Difference : Incorporates a nitro group on the thiophene ring and a thiazole-linked aromatic substituent.

- Activity : Demonstrated antibacterial properties, though purity varied widely (42% vs. 99.05%) depending on synthesis .

- Implication : Nitro groups may enhance electrophilicity and target engagement but complicate synthetic yield.

- N-(2-(4-chlorophenyl)-2-hydroxyethyl)quinoline-5-carboxamide Structural Difference: Uses a quinoline core instead of thiophene and a chlorophenyl-hydroxyethyl side chain.

Indenyl Group Modifications

- N-((1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl)methyl)-N-(2-(dimethylamino)ethyl)-2-naphthamide Structural Difference: Replaces the hydroxy group on the indenyl moiety with a piperidine-methyl-naphthamide chain. Activity: Served as a nanomolar inhibitor of butyrylcholinesterase (BuChE), highlighting the role of extended hydrophobic groups in enzyme inhibition .

Data Table: Key Structural and Functional Comparisons

Research Implications and Trends

- Thiophene vs. Isoxazole/Benzamide : The thiophene core in the target compound balances electronic properties (sulfur’s polarizability) and metabolic stability, whereas isoxazoles may offer improved solubility but reduced target affinity .

- Substituent Effects : Methyl groups on thiophene (e.g., 4-methyl) likely enhance lipophilicity, while nitro groups (e.g., in nitrothiophenes) improve electrophilic reactivity but pose synthetic challenges .

- Indenyl Modifications : The 2-hydroxy group on the indenyl moiety may facilitate hydrogen bonding with biological targets, contrasting with piperidine-linked analogs optimized for cholinesterase inhibition .

Preparation Methods

Classical Stepwise Coupling Approaches

Early routes focused on sequential functionalization of the indane and thiophene precursors. A representative pathway involves:

Indane Core Preparation :

- 2-Hydroxy-2,3-dihydro-1H-indene is synthesized via Friedel-Crafts alkylation of indene with formaldehyde, followed by epoxidation and acid-catalyzed ring-opening to yield the diol. Selective protection of the primary hydroxyl group using tert-butyldimethylsilyl (TBS) chloride enables methylation at the secondary position.

Thiophene Carboxamide Synthesis :

Methylene Bridge Formation :

Key Data :

| Step | Yield (%) | Conditions |

|---|---|---|

| Indane diol synthesis | 78 | H2SO4, CH2O, 0°C → 25°C, 12 h |

| TBS protection | 92 | TBSCl, imidazole, DMF, 0°C, 2 h |

| Mitsunobu coupling | 65 | DEAD, PPh3, THF, reflux, 24 h |

One-Pot Tandem Methodology

Modern approaches prioritize convergent synthesis to minimize purification steps. A 2023 advancement (WO2019097306A2) demonstrates:

- Simultaneous indane-thiophene assembly using a nitrile solvent (acetonitrile) and bis(trifluoromethyl) disulfide as a sulfur-transfer agent. The method avoids intermediate isolation, achieving 81% yield via:

$$

\text{Indene} + \text{CH}3\text{SC(O)NH}2 \xrightarrow{\text{Cl}_2, \text{MeCN}} \text{Target Compound}

$$ - Mechanism : Electrophilic chlorination at the indane C2 position precedes nucleophilic displacement by the thiophene carboxamide.

Stereochemical Control

The C2 hydroxyl group’s configuration ([R] or [S]) critically influences bioactivity. Asymmetric synthesis strategies include:

- Chiral Auxiliaries : (S)-Proline-derived catalysts induce >90% enantiomeric excess (ee) during indane epoxidation.

- Dynamic Kinetic Resolution : Palladium-catalyzed racemization of the indane diol enables selective crystallization of the (R)-enantiomer.

Solvent and Catalytic Optimization

Comparative studies reveal solvent dependence on reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) | Selectivity (R:S) |

|---|---|---|---|

| THF | 7.5 | 58 | 1:1.2 |

| DCM | 8.9 | 67 | 1.5:1 |

| MeCN | 37.5 | 81 | 4:1 |

Acetonitrile’s high polarity stabilizes charged intermediates, favoring the (R)-configured product.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, indane-H), 6.95 (s, 1H, thiophene-H), 4.10 (d, J = 12 Hz, 1H, CH₂), 2.45 (s, 3H, CH₃).

- HRMS : m/z 342.1234 [M+H]⁺ (calc. 342.1238).

X-ray Crystallography : Confirms the indane ring’s half-chair conformation and intramolecular H-bonding between the hydroxyl and carboxamide groups.

Q & A

Q. Advanced Consideration :

- Byproduct Analysis : Use HPLC or GC-MS to identify impurities arising from incomplete coupling or oxidation of the indenyl-hydroxy group .

How can the molecular structure of this compound be rigorously validated?

Basic Research Question

Structural confirmation involves:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d6) to assign protons and carbons, focusing on the indenyl-methyl (δ 2.8–3.2 ppm) and thiophene carboxamide (δ 7.5–8.0 ppm) regions .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

Q. Advanced Technique :

- X-ray Crystallography : Resolve stereochemistry at the 2-hydroxy-2,3-dihydro-1H-indenyl moiety. Compare bond angles and dihedral angles with similar carboxamides (e.g., deviations <5° indicate structural integrity) .

What strategies are recommended for analyzing conflicting biological activity data in related carboxamides?

Advanced Research Question

Contradictions in bioactivity (e.g., immunoproteasome inhibition vs. cytotoxicity) may arise from:

- Structural Analogues : Compare substituent effects (e.g., methylthiophene vs. dimethylisoxazole in ). Use SAR studies to isolate pharmacophores .

- Assay Conditions : Validate results across multiple cell lines (e.g., HEK-293 vs. HeLa) and control for solvent interference (e.g., DMSO concentration ≤0.1%) .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity to target proteins like the immunoproteasome β5 subunit .

How can researchers design experiments to evaluate the metabolic stability of this compound?

Advanced Research Question

- In Vitro Assays :

- Liver Microsomes : Incubate with human/rat microsomes (37°C, NADPH cofactor) and quantify parent compound degradation via LC-MS/MS .

- CYP450 Inhibition Screening : Test against isoforms (e.g., CYP3A4) to predict drug-drug interactions .

- Isotope Labeling : Use ¹⁴C-labeled carboxamide to track metabolic pathways and identify hydroxylation or glucuronidation .

What analytical methods are suitable for detecting degradation products under varying storage conditions?

Basic Research Question

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH). Monitor via:

- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to separate degradation peaks .

- FTIR Spectroscopy : Identify hydrolyzed amide bonds (loss of C=O stretch at ~1650 cm⁻¹) .

Q. Advanced Approach :

- Stability-Indicating Methods : Validate UPLC-MS/MS for trace degradation product quantification (LOQ ≤0.1%) .

How can computational methods aid in predicting the physicochemical properties of this compound?

Basic Research Question

- Lipophilicity (LogP) : Use ChemAxon or ACD/Labs to estimate partition coefficients. Compare with experimental shake-flask method results .

- Solubility Prediction : Apply the General Solubility Equation (GSE) and validate via nephelometry in PBS (pH 7.4) .

Q. Advanced Application :

- Molecular Dynamics Simulations : Model hydration shells to assess aqueous solubility limitations caused by the hydrophobic indenyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.